molecular formula C22H19F3N4 B6027549 2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B6027549
M. Wt: 396.4 g/mol
InChI Key: MUZHSZPGGGEVLT-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that features a unique combination of imidazole and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4/c23-22(24,25)15-5-3-4-14(12-15)21-20-17(16-6-1-2-7-18(16)28-20)8-11-29(21)13-19-26-9-10-27-19/h1-7,9-10,12,21,28H,8,11,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZHSZPGGGEVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)CC5=NC=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with unique properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups.

Scientific Research Applications

2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4-methyl-: This compound shares the imidazole moiety but lacks the indole structure and trifluoromethyl group.

    2-(1H-Imidazol-2-ylmethyl)-4-methoxyphenoxybenzyl-1H-imidazole: This compound has a similar imidazole structure but differs in the substituents and overall molecular framework.

Uniqueness

2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its combination of imidazole and indole moieties, along with the presence of a trifluoromethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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